molecular formula C7H8N2O B109949 N-Methylnicotinamide CAS No. 114-33-0

N-Methylnicotinamide

Cat. No. B109949
CAS RN: 114-33-0
M. Wt: 136.15 g/mol
InChI Key: ZYVXHFWBYUDDBM-UHFFFAOYSA-N
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Description

N-Methylnicotinamide is an experimental drug with no approved indication or marketed formulation . It is a metabolite of niacinamide/nicotinamide and niacin/nicotinic acid (vitamin B3), and as such, N-Methylnicotinamide is used to diagnose niacin deficiency by measuring N-Methylnicotinamide in the urine . It has been shown to have antithrombotic and anti-inflammatory effects .


Synthesis Analysis

N-Methylnicotinamide is an endogenous metabolite produced mainly by nicotinamide N-methyltransferase (NNMT) . NNMT methylates nicotinamide to form 1-methylnicotinamide (MNA) using S-adenosyl-L-methionine (SAM) as the methyl donor .


Molecular Structure Analysis

The molecular weight of N-Methylnicotinamide is 136.15, and its molecular formula is C7H8N2O .


Chemical Reactions Analysis

The reaction of N-Methylnicotinamide formation takes place during the metabolism of NAD (nicotinamide adenine dinucleotide). NNMT (nicotinamide N-methyltransferase) is an enzyme that in humans is encoded by the NNMT gene. NNMT catalyzes the methylation of nicotinamide and similar compounds using the methyl donor S-adenosyl methionine (SAM-e) to produce S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide .


Physical And Chemical Properties Analysis

N-Methylnicotinamide is an endogenous metabolite . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Metabolic Coordination in Skeletal Muscle

N-Methylnicotinamide: has been identified as a signaling molecule produced in skeletal muscle that coordinates energy metabolism. It is the product of the enzyme Nicotinamide N-methyltransferase (NNMT) and plays a role in the shift from carbohydrate to fat metabolism during energy-deficit exercise. Increased levels of MNA have been observed following severe caloric restriction combined with exercise, suggesting its potential as a biomarker for metabolic disturbances .

Potential Myokine Function

MNA may function as a myokine, a type of cytokine produced by muscle fibers, which enhances the utilization of energy stores in response to low muscle energy availability. This is supported by the observation that MNA can stimulate lipolysis directly, indicating its role in mobilizing energy substrates from stores in white adipose tissue and the liver .

Analytical Chemistry Applications

The reaction between N1-methylnicotinamide iodide (NMNI) and active methylene group-containing compounds yields a fluorescent product. This reaction has analytical applications, such as the quantitative determination of certain drugs. The fluorescence properties of the reaction products can be utilized in various assays and detection methods .

Biomarker for Obesity and Related Disorders

Due to its role in energy metabolism and the regulation of metabolic genes, MNA could serve as a biomarker to identify individuals with obesity and related metabolic disturbances at an early stage. This application is particularly relevant given the global increase in obesity and its associated health risks .

Pharmacological Research

MNA and its derivatives are of interest in pharmacological research for the development of new therapeutic agents. The compound’s interactions with various biological pathways make it a candidate for drug design and discovery, particularly in the context of metabolic diseases .

Nutritional Science

In nutritional science, MNA’s role in energy metabolism and its potential effects on muscle mass preservation during weight loss make it a compound of interest. Research into MNA could lead to new insights into diet and exercise programs, especially those aimed at combating obesity while preserving fat-free mass .

Mechanism of Action

Target of Action

N-Methylnicotinamide (MNAM) is a metabolite of nicotinamide (NAM), and its primary target is the enzyme Nicotinamide N-methyltransferase (NNMT) . NNMT is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification . It has been found to be overexpressed in various solid cancer tissues .

Mode of Action

NNMT catalyzes the methylation of nicotinamide and similar compounds using the methyl donor S-adenosyl methionine (SAM-e) to produce S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide . In cancer cells, upregulation of NNMT increases c-myc expression via SIRT1-mediated c-myc deacetylation, which in turn promotes glycolysis and EGFR-TKI resistance .

Biochemical Pathways

NNMT plays a crucial role in the methylation pathway, where it uses SAM-e as a methyl donor. Moreover, the interactions between NNMT with CD38 or BST1 that are NAD±degrading enzymes suggest that they work coordinately to regulate cellular NAD+ levels .

Pharmacokinetics

Information about the pharmacokinetics of N-Methylnicotinamide is limited. It is known that n-methylnicotinamide is excreted in the urine .

Result of Action

N-Methylnicotinamide has been shown to have various effects at the molecular and cellular level. It has been found to increase skin vascular permeability in rats . It is also an endogenous activator of prostacyclin synthesis and can therefore regulate thrombolytic and inflammatory processes in the cardiovascular system .

Action Environment

The action of N-Methylnicotinamide can be influenced by various environmental factors. For instance, it has been suggested that N-Methylnicotinamide could coordinate metabolism as a cross-tissue signaling molecule able to mobilize energy substrates from stores in white adipose tissue (WAT) and the liver . Furthermore, it has been found in various natural sources such as the alga Undaria pinnatifida, the Judas’ ear fungus, and green tea .

Safety and Hazards

N-Methylnicotinamide is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

The complexity of the role of NNMT in healthy and disease states is slowly being elucidated and provides an indication that NNMT may be an interesting therapeutic target for a variety of diseases including cancer, diabetes, and obesity . The prospection of NR and NMN to find potential food sources and their dietary contribution in increasing NAD+ levels are still an unexplored field of research .

properties

IUPAC Name

N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-8-7(10)6-3-2-4-9-5-6/h2-5H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVXHFWBYUDDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870467
Record name N-Methylnicotinamide
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Methylnicotinamide
Source Human Metabolome Database (HMDB)
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Product Name

N-Methylnicotinamide

CAS RN

114-33-0
Record name N′-Methylnicotinamide
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Record name N-Methylnicotinamide
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Record name N-methylnicotinamide
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Record name N-Methylnicotinamide
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Record name N-methylnicotinamide
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Record name NICOTINYL METHYLAMIDE
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Record name N-Methylnicotinamide
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Melting Point

103.5 °C
Record name N-methylnicotinamide
Source DrugBank
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Record name N-Methylnicotinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003152
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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